molecular formula C17H20N2O4S B5871780 2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide

2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B5871780
M. Wt: 348.4 g/mol
InChI Key: OMRGLSTUAPLRIT-UHFFFAOYSA-N
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Description

2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide is an organic compound with a complex structure It is characterized by the presence of methoxy, methyl, and sulfonyl groups attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-methylaniline with 4-methylbenzenesulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with chloroacetic acid to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxy and methyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the sulfonyl group enhances its potential for biochemical interactions, while the methoxy and methyl groups improve its solubility and bioavailability .

Properties

IUPAC Name

2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12-4-7-14(8-5-12)24(21,22)19(11-17(18)20)15-10-13(2)6-9-16(15)23-3/h4-10H,11H2,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRGLSTUAPLRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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